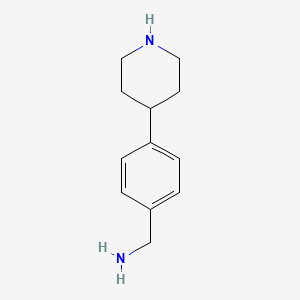

(4-(Piperidin-4-yl)phenyl)methanamine

Description

Contextualization of (4-(Piperidin-4-yl)phenyl)methanamine as a Core Chemical Scaffold

This compound stands out as a fundamental building block, or scaffold, within the broader family of phenylpiperidine derivatives. Its structure is characterized by a central phenyl ring substituted with a piperidin-4-yl group at one end and a methanamine (-CH₂NH₂) group at the other. This specific arrangement of functional groups makes it a particularly valuable starting point for chemical synthesis and drug discovery.

The key features of this compound as a core scaffold are:

The Piperidine (B6355638) Nitrogen: The secondary amine within the piperidine ring is a key site for modification, allowing for the introduction of a wide variety of substituents. This position is often targeted to modulate the compound's physicochemical properties, such as solubility and lipophilicity, and to influence its interaction with biological targets.

The Methanamine Group: The primary amine of the methanamine group provides another reactive handle for chemical elaboration. It can be readily converted into amides, sulfonamides, ureas, and other functional groups, enabling the exploration of structure-activity relationships (SAR). acs.orgnih.gov

The Phenyl Ring: The aromatic ring serves as a rigid spacer that properly orients the other functional groups. It can also be substituted to fine-tune electronic properties and create additional interaction points with target proteins.

The 4-yl Linkage: The linkage of the piperidine ring to the phenyl group at the 4-position provides a specific spatial arrangement that has proven effective in many biologically active molecules. wikipedia.org

This trifunctional nature allows chemists to systematically modify the structure and generate large libraries of diverse compounds for screening. For instance, the methanamine group can be used as a key component in the synthesis of more complex heterocyclic systems or for linking to other molecular fragments. acs.org

Significance in Contemporary Chemical and Biological Sciences

The this compound scaffold is significant due to its presence in a multitude of compounds investigated for various therapeutic applications. Derivatives built upon this core structure have demonstrated a wide range of pharmacological activities, underscoring its importance as a "privileged structure" in medicinal chemistry.

Anticancer Research: Derivatives incorporating the N-(piperidin-4-yl)benzamide fragment, which is closely related to the core scaffold, have been synthesized and evaluated for their antitumor properties. nih.govnih.gov Research has shown that specific modifications to this scaffold can lead to potent inhibitors of cancer cell growth. For example, certain derivatives have been found to induce cell cycle arrest in liver cancer cells (HepG2) through a p53/p21-dependent pathway. nih.gov Another study demonstrated that derivatives could activate hypoxia-inducible factor 1 (HIF-1) pathways, which play a role in tumor cell apoptosis. nih.gov

| Derivative Class | Target/Mechanism | Observed Effect | Cell Line | Reference |

|---|---|---|---|---|

| N-(piperidin-4-yl)benzamides | p53/p21-dependent pathway | Induction of cell cycle arrest | HepG2 (Human Liver Cancer) | nih.gov |

| N-(piperidin-4-yl)benzamides | HIF-1α pathway activation | Promotion of tumor cell apoptosis | HepG2 (Human Liver Cancer) | nih.gov |

| (Substituted phenyl){4-[3-(piperidin-4-yl)propyl]piperidin-1-yl}methanones | Induction of apoptosis | Antiproliferative activity | K562 & Reh (Human Leukemia) | researchgate.net |

Anti-inflammatory Applications: The versatility of the piperidine scaffold is also evident in the development of anti-inflammatory agents. Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole derivatives, which utilize a piperidin-4-yl core, have shown potent inhibitory activity on the production of inflammatory mediators like nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in macrophages. nih.gov Western blot analysis revealed that these compounds could interfere with the NF-κB signaling pathway, a key regulator of inflammation. nih.gov

| Derivative Class | Target/Mechanism | Observed Effect | Model | Reference |

|---|---|---|---|---|

| 2-(piperidin-4-yl)-1H-benzo[d]imidazole | NF-κB pathway | Inhibition of NO and TNF-α production | LPS-stimulated RAW 264.7 macrophages | nih.gov |

| Piperidin-4-one imine derivatives | Antioxidant and protein denaturation inhibition | Radical scavenging and anti-inflammatory response | In-vitro DPPH assay and protein denaturation methods | nih.gov |

Central Nervous System (CNS) Research: The phenylpiperidine framework is historically significant in the development of CNS-active agents, particularly opioids. nih.govpainphysicianjournal.com While this compound itself is not an opioid, its structural motifs are found in compounds designed to interact with various CNS receptors. For instance, N-(1-benzylpiperidin-4-yl)phenylacetamide derivatives have been synthesized and shown to have a high affinity and selectivity for sigma-1 receptors, which are implicated in various neurological functions and disorders. nih.gov The ability to systematically modify the scaffold allows for fine-tuning of receptor affinity and selectivity. nih.gov

The continued exploration of derivatives from the this compound scaffold highlights its enduring importance in the quest for novel therapeutics to address a wide spectrum of diseases.

Structure

3D Structure

Properties

Molecular Formula |

C12H18N2 |

|---|---|

Molecular Weight |

190.28 g/mol |

IUPAC Name |

(4-piperidin-4-ylphenyl)methanamine |

InChI |

InChI=1S/C12H18N2/c13-9-10-1-3-11(4-2-10)12-5-7-14-8-6-12/h1-4,12,14H,5-9,13H2 |

InChI Key |

PNHZOKFEUJOPLK-UHFFFAOYSA-N |

Canonical SMILES |

C1CNCCC1C2=CC=C(C=C2)CN |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes for (4-(Piperidin-4-yl)phenyl)methanamine

The construction of the target molecule relies on the formation of key carbon-nitrogen and carbon-carbon bonds. Established methods provide reliable and versatile approaches to assemble the piperidinyl-phenyl framework.

Reductive amination is a cornerstone method for synthesizing amines and is frequently employed in the synthesis of piperidine (B6355638) derivatives. researchgate.netnih.govorganic-chemistry.org This reaction, also known as reductive alkylation, involves the condensation of a carbonyl compound (an aldehyde or ketone) with an amine to form an imine or iminium ion intermediate, which is then reduced in the same pot to the desired amine. harvard.eduresearchgate.net

A common strategy involves the reaction of a protected piperidin-4-one, such as N-Boc-piperidin-4-one, with 4-aminobenzylamine (B48907) or a related precursor. researchgate.netchemicalbook.com Alternatively, a tandem reductive amination-lactamization has been used to synthesize related 1-piperidin-4-yl substituted lactams. figshare.com The choice of reducing agent is critical for the success of the reaction, with specific reagents favored for their selectivity and mild reaction conditions. Sodium triacetoxyborohydride (B8407120) is a particularly effective reagent for this transformation, as it is mild enough to not reduce the initial carbonyl compound but reactive enough to reduce the intermediate iminium ion. harvard.edu Other reagents like sodium cyanoborohydride are also utilized. researchgate.net

| Carbonyl Source | Amine Source | Reducing Agent | Typical Solvent |

|---|---|---|---|

| N-Boc-4-piperidone | 4-Formylbenzonitrile | Sodium Triacetoxyborohydride | Dichloroethane (DCE) |

| 4-Oxopiperidinium chloride | Aniline (B41778) | Sodium Cyanoborohydride (NaBH3CN) | Methanol (MeOH) |

| 1-Benzylpiperidin-4-one | γ- or δ-amino esters | Sodium Triacetoxyborohydride | Not specified |

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction used to form carbon-nitrogen bonds. wikipedia.orgorganic-chemistry.org This reaction has become a vital tool in medicinal chemistry for synthesizing aryl amines from aryl halides or triflates and primary or secondary amines. semanticscholar.org Its development provided a significant improvement over harsher traditional methods. wikipedia.org

In the context of synthesizing this compound, the Buchwald-Hartwig reaction could be envisioned to couple a piperidine derivative with a suitable aryl halide. For example, a protected piperidine could be coupled with a 4-halobenzonitrile or a protected 4-halobenzylamine. The reaction typically requires a palladium catalyst, a phosphine (B1218219) ligand, and a base. The choice of ligand is crucial and has evolved through several "generations" of catalyst systems to accommodate a wider range of substrates under milder conditions. wikipedia.org Bidentate phosphine ligands like BINAP and DPPF were early developments that improved reaction efficiency. wikipedia.org

| Aryl Halide/Triflate | Amine | Palladium Catalyst | Ligand Example | Base |

|---|---|---|---|---|

| 4-Bromobenzonitrile | Piperidine (N-protected) | Pd(dba)2 | tBuDavePhos | Sodium tert-butoxide |

| 4-Iodophenylmethanamine (N-protected) | Piperidine (N-protected) | Pd2(dba)3 | BINAP | Cesium Carbonate |

Multi-step synthetic sequences often involve the manipulation of functional groups. A common strategy for introducing an amino group onto an aromatic ring is through the reduction of a nitro group. sci-hub.st This transformation is highly reliable and can be achieved using a variety of reducing agents, including catalytic hydrogenation (e.g., H2/Pd-C), or chemical reagents like tin(II) chloride or iron in acidic media. sci-hub.st

This approach could start with a compound like N-(4-nitro-2-phenoxyphenyl)methanesulfonamide, where the nitro group is subsequently reduced to an amine. researchgate.net The resulting amino group can then be further functionalized. Sulfonamides are stable functional groups and can also serve as protecting groups for amines during other synthetic transformations. The chemoselective reduction of a nitro group in the presence of other sensitive functionalities is a key consideration in such synthetic designs. sci-hub.st

| Reagent System | Typical Conditions | Selectivity Notes |

|---|---|---|

| H2, Palladium on Carbon (Pd/C) | Methanol or Ethanol, RT | Can reduce other groups (alkenes, alkynes) |

| Iron (Fe), Acetic Acid (AcOH) | Heating | Classic, cost-effective method |

| Tin(II) Chloride (SnCl2) | Ethanol or Ethyl Acetate, HCl | Good for substrates with acid-labile groups |

| Sulfided Platinum Catalyst | Catalytic Hydrogenation | Can offer chemoselectivity, avoiding dehalogenation. sci-hub.st |

The synthesis of complex molecules like this compound often proceeds through key intermediates that are assembled in a stepwise manner. A versatile starting material is 1-benzylpiperidin-4-one. researchgate.net An optimized Strecker-type condensation of this piperidone with aniline and hydrocyanic acid (HCN) can yield an anilino-nitrile intermediate. researchgate.net Subsequent hydrolysis and reduction steps can then be used to construct the final molecule.

Another important intermediate is 1-Boc-4-piperidone, which allows for the introduction of the piperidine moiety with a readily removable protecting group. researchgate.netchemicalbook.com A synthetic patent describes a route starting from a protected 4-cyanopiperidine, which undergoes a Grignard reaction with a phenylmagnesium halide to install the phenyl ring. google.com Subsequent removal of protecting groups yields the target scaffold.

| Intermediate | Initial Reaction Type | Subsequent Transformations |

|---|---|---|

| 1-Benzyl-4-anilinopiperidine-4-carbonitrile | Strecker Synthesis | Nitrile hydrolysis/reduction, N-debenzylation |

| tert-Butyl 4-oxo-1-piperidinecarboxylate (1-Boc-4-piperidone) | Reductive Amination | Coupling with an aniline, deprotection |

| 1-Benzyl-4-cyano-4-aminopiperidine derivative | Cyanohydrin formation/amination | Grignard reaction, deprotection |

| N-Substituted 4-piperidone | Reductive Amination | Formation of N-benzhydrylpiperidin-4-amine derivatives. researchgate.net |

Advanced Synthetic Protocols and Optimization

Modern organic synthesis emphasizes efficiency, selectivity, and the development of protocols that minimize waste and maximize yield. For a molecule with potential pharmaceutical applications, controlling its three-dimensional structure is often paramount.

While this compound itself is achiral, derivatives or more complex analogues may contain stereocenters. The development of stereoselective syntheses for substituted piperidines is an active area of research due to the prevalence of this motif in bioactive compounds. nih.gov

Strategies to achieve stereoselectivity include the use of chiral starting materials, chiral auxiliaries, or asymmetric catalysis. For instance, a gold-catalyzed cyclization has been used as part of a modular and stereoselective synthesis of substituted piperidin-4-ols. nih.gov Although not directly applied to the title compound, such methods highlight the advanced techniques available for controlling stereochemistry in piperidine ring formation. Chemoselectivity is also crucial, for example, in selectively reducing an imine in the presence of other reducible functional groups like nitriles or esters, a challenge addressed by the choice of specific reducing agents like sodium triacetoxyborohydride. harvard.edu

Catalyst Development for Enhanced Reaction Efficiency and Yields

The synthesis of this compound often involves the reduction of a nitrile precursor, 4-(piperidin-4-yl)benzonitrile. The efficiency and selectivity of this reduction are highly dependent on the catalyst employed. Key catalysts in this transformation include Raney Nickel and Palladium on Carbon (Pd/C).

Raney Nickel:

Raney Nickel is a widely used catalyst for the hydrogenation of nitriles to primary amines. wikipedia.org It is often employed in combination with a reducing agent like potassium borohydride (B1222165) (KBH4) in an alcohol solvent. umich.edu This system provides a mild and efficient method for the direct hydrogenation of both aliphatic and aromatic nitriles to their corresponding primary amines, with good to excellent yields. umich.edu A key advantage of the Raney Ni/KBH4 system is the high selectivity for primary amines, with only trace amounts of secondary or tertiary amines formed as byproducts. umich.edu For industrial applications, Raney cobalt catalysts are also utilized, which can operate continuously for extended periods at high reaction rates and conversions, even with concentrated nitrile feeds. google.com To enhance the selectivity towards primary amines and suppress the formation of secondary and tertiary amines, ammonia (B1221849) is often added to the reaction mixture. google.com

Palladium on Carbon (Pd/C):

Palladium on carbon is another effective catalyst for nitrile hydrogenation. The choice of solvent and additives is critical to control the selectivity of the reaction. For instance, the use of a Pd/C catalyst in a two-phase solvent system (e.g., dichloromethane/water) with acidic additives like sodium dihydrogen phosphate (B84403) (NaH2PO4) and sulfuric acid can promote the selective formation of primary amines. nih.gov However, under certain conditions, Pd/C can catalyze the further reduction of the benzylamine (B48309) product to yield toluene (B28343) as a byproduct through hydrogenolysis. hidenanalytical.com To circumvent this, modifications to the catalyst system, such as the use of an isolable palladium-ethylenediamine complex [Pd/C(en)], have been developed. This modified catalyst allows for the chemoselective hydrogenation of other functional groups in the presence of an aromatic nitrile. nih.gov Photocatalytic methods using palladium-loaded titanium(IV) oxide in the presence of a hole scavenger have also been explored for the reduction of benzonitrile (B105546) to benzylamine. rsc.org

| Catalyst System | Key Features | Selectivity for Primary Amine | Typical Conditions |

| Raney Ni/KBH4 | Mild, efficient, readily available catalyst. umich.edu | High, minimal secondary/tertiary amine formation. umich.edu | Ethanol, room temperature. umich.edu |

| Raney Cobalt | Suitable for continuous industrial processes. google.com | High, often used with ammonia to suppress side reactions. google.com | Elevated temperature and pressure. google.com |

| Pd/C | Effective for nitrile hydrogenation. nih.gov | Can be selective with appropriate additives and solvents. nih.gov | Two-phase solvent system with acidic additives. nih.gov |

| Pd/C(en) | Allows for chemoselective hydrogenation in the presence of nitriles. nih.gov | Aryl nitriles are preserved. nih.gov | THF solvent. nih.gov |

| Pt/C | Can provide high conversion and good selectivity to primary amines under optimized conditions. researchgate.net | Can be more effective and selective than Pd/C for certain substrates. researchgate.net | Two-immiscible solvents with acidic additives. researchgate.net |

Scalability Aspects in Chemical Synthesis

The transition from laboratory-scale synthesis to industrial production of this compound and its derivatives presents several challenges. Key considerations for a scalable process include the use of commercially available and cost-effective raw materials, efficient reaction times, and high yields.

One of the primary challenges in the large-scale synthesis of piperidine derivatives is the control of impurities. Byproducts from the synthesis, as well as residual solvents, must be carefully monitored and controlled to meet pharmaceutical standards. pmarketresearch.com Inconsistent mixing and mass transfer inefficiencies in large reactors can lead to the formation of hotspots and incomplete reactions, resulting in batch-to-batch variability and the need for rework. pmarketresearch.com

To address these challenges, modern manufacturing approaches such as Quality-by-Design (QbD) and Process Analytical Technology (PAT) are being implemented. These frameworks help in understanding and controlling the manufacturing process to ensure consistent product quality. pmarketresearch.com Continuous flow chemistry is also emerging as a valuable tool for the industrial production of piperidine derivatives. Continuous hydrogenation reactors, for example, can lead to higher purity products at a lower cost compared to traditional batch processes. pmarketresearch.com The use of flow microreactors for reactions like electroreductive cyclization to form piperidines has also been shown to provide higher yields compared to batch reactions and allows for preparative-scale synthesis through continuous operation. beilstein-journals.org

Derivatization and Analogue Synthesis

The structural scaffold of this compound offers multiple points for chemical modification, allowing for the synthesis of a diverse library of analogues. These modifications can be targeted at the piperidine nitrogen, the phenyl ring, or the methanamine linker.

N-Substitution of the Piperidine Moiety

The secondary amine of the piperidine ring is a common site for derivatization through N-alkylation and N-acylation reactions.

N-Alkylation: This can be achieved by reacting the piperidine with an appropriate alkyl halide in the presence of a base. Reductive amination is another versatile method for N-alkylation, where the piperidine is reacted with an aldehyde or ketone in the presence of a reducing agent. znaturforsch.com

N-Acylation: The piperidine nitrogen can be acylated using acyl chlorides or anhydrides to form amides. Coupling reactions with carboxylic acids, facilitated by reagents like 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (B91526) (HBTU) and diisopropylethylamine (DIPA), are also commonly employed. jocpr.com

Modifications of the Phenyl Ring and its Substituents

The phenyl ring of this compound can be functionalized using a variety of modern synthetic methods, most notably palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura reaction, for instance, allows for the introduction of new aryl or heteroaryl groups by coupling an aryl halide or triflate with an organoboron compound. znaturforsch.com This methodology has been successfully applied to the synthesis of 4-aryl-piperidines. znaturforsch.com Other cross-coupling reactions, such as those involving organobismuth reagents, can also be used to introduce functionalized aryl groups. researchgate.netorganic-chemistry.org These reactions are often tolerant of a wide range of functional groups, enabling the synthesis of complex molecules. researchgate.netorganic-chemistry.org

| Reaction | Reagents | Purpose |

| Suzuki-Miyaura Coupling | Aryl halide/triflate, organoboron compound, Pd catalyst, base. znaturforsch.com | Introduction of new aryl or heteroaryl substituents. |

| Organobismuth Coupling | Aryl halide/triflate, triarylbismuth reagent, Pd catalyst, base. researchgate.netorganic-chemistry.org | Introduction of functionalized aryl groups. |

Structural Elaboration of the Methanamine Linker

The methanamine linker provides another avenue for structural modification. The primary amine can be further alkylated or acylated to introduce new substituents. For instance, N-methylation of the benzylamine nitrogen can be performed to investigate the role of this nitrogen as a hydrogen bond donor. nih.gov It is also possible to introduce an N-acetyl group on the benzylamine linker. nih.gov Furthermore, modifications can be made to the benzylic carbon. For example, the introduction of a hydrophobic group at this position can be explored to mimic favorable interactions observed in related compounds. nih.gov Self-immolative hydroxybenzylamine linkers have also been developed for applications such as traceless protein modification. researchgate.net

Heterocyclic Annulation and Ring System Incorporations

The piperidine and phenyl rings of this compound can serve as scaffolds for the construction of fused heterocyclic systems.

Dieckmann Cyclization: This intramolecular condensation of a diester can be used to form new rings. For example, a flexible route to variously substituted piperidine-2,4-diones has been developed using a regioselective Dieckmann cyclization. researchgate.net

Pictet-Spengler Reaction: This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone followed by ring closure to form a tetrahydroisoquinoline or a tetrahydro-β-carboline. wikipedia.orgnumberanalytics.com While the substrate itself is not a β-arylethylamine, derivatives could be synthesized to undergo this transformation, leading to the formation of fused ring systems. The reaction is widely used in the synthesis of alkaloids and other complex natural products. numberanalytics.comnih.gov

Palladium-Catalyzed Annulation: Palladium-catalyzed reactions can be employed to construct fused N-heterocycles. For example, a Pd-catalyzed allylation/condensation sequence has been used to synthesize densely functionalized fused piperidines from readily available starting materials. whiterose.ac.uknih.govwhiterose.ac.uk This strategy offers a powerful way to access complex polycyclic piperidine structures. whiterose.ac.uknih.govwhiterose.ac.uk Similarly, a Pd-catalyzed [4+2] annulation approach has been developed to access fluorinated N-heterocycles. nih.gov

Computational and Theoretical Studies of this compound

Following a comprehensive search of scientific literature and computational chemistry databases, it has been determined that specific computational and theoretical studies focusing solely on the chemical compound this compound are not available in published research.

The requested analyses, including detailed Density Functional Theory (DFT) applications, Natural Bond Orbital (NBO) analysis, Frontier Molecular Orbital (FMO) analysis, Molecular Electrostatic Potential (MEP) mapping, and Electrophilic Centered Charge Transfer (ECT) analysis for this particular molecule, have not been documented in the accessible scientific domain. While computational studies exist for various derivatives of piperidine and other related structures, the explicit instructions to focus solely on this compound prevent the inclusion of data from these related but distinct compounds.

Therefore, this article cannot be generated with the required scientific accuracy, detailed research findings, and specific data tables as the foundational research is not publicly available. To present such an analysis would require fabricating data, which is contrary to the principles of scientific accuracy.

Computational Chemistry and Theoretical Studies

Molecular Modeling and Simulation Approaches

Molecular Docking Investigations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is used to predict how a ligand, such as (4-(Piperidin-4-yl)phenyl)methanamine, might interact with the binding site of a target protein.

Studies on analogous 4-phenylpiperidine (B165713) derivatives have demonstrated their potential to interact with a variety of receptors, including opioid and histamine (B1213489) receptors. scientific.nettandfonline.com These investigations reveal that the binding of such compounds is typically governed by a combination of steric and electrostatic interactions. scientific.net For this compound, the key structural features that would likely dominate its interactions are the protonatable nitrogen atoms of the piperidine (B6355638) ring and the primary amine, as well as the aromatic phenyl ring.

A representative molecular docking study of a 4-phenylpiperidine derivative into a target's active site might yield the following interaction data:

| Interacting Residue | Interaction Type | Distance (Å) |

| ASP-147 | Ionic Bond | 2.1 |

| TYR-148 | Hydrogen Bond | 2.8 |

| TRP-318 | π-π Stacking | 4.5 |

| ILE-296 | Hydrophobic | 3.9 |

| This table is a hypothetical representation based on typical interactions observed for 4-phenylpiperidine derivatives and is for illustrative purposes. |

Such molecular docking analyses provide a rational basis for understanding the structure-activity relationships of compounds containing the this compound scaffold and guide the design of new analogs with improved potency and selectivity.

Molecular Dynamics Simulations to Understand Binding Stability

While molecular docking provides a static snapshot of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. nih.gov This technique is invaluable for assessing the stability of a predicted binding pose and understanding the conformational changes that may occur upon ligand binding. nih.govnih.gov

For a complex of this compound bound to a target protein, an MD simulation would be initiated from the docked pose. The simulation would track the trajectories of all atoms in the system, typically over a timescale of nanoseconds to microseconds. nih.gov Analysis of these trajectories can reveal:

Binding Pose Stability: By monitoring the root-mean-square deviation (RMSD) of the ligand with respect to the binding site, one can assess whether the initial docked pose is stable over time. A low and stable RMSD suggests a stable binding mode.

Key Interactions: The persistence of specific hydrogen bonds, ionic interactions, and hydrophobic contacts throughout the simulation can be quantified, highlighting the most critical interactions for binding affinity. nih.gov

Conformational Changes: MD simulations can show how the protein and ligand adapt to each other's presence, revealing any induced-fit mechanisms that may not be apparent from static docking. nih.govfigshare.com

Binding Free Energy Calculations: Advanced techniques like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) can be applied to MD simulation snapshots to estimate the binding free energy, providing a more quantitative measure of binding affinity.

Studies on structurally related scaffolds, such as phenyl-piperazine, have successfully used MD simulations to confirm stable binding in the nucleotide site of enzymes and to identify crucial interactions with key residues. nih.gov

Virtual Fragment Screening for Hit Identification

Fragment-based drug discovery (FBDD) has emerged as a powerful strategy for identifying novel lead compounds. nih.govmdpi.com This approach begins with the screening of small, low-molecular-weight compounds, or "fragments," for weak binding to the target of interest. mdpi.com Virtual fragment screening is the in silico counterpart to this experimental technique, allowing for the rapid screening of vast libraries of fragments. schrodinger.com

The this compound structure can be deconstructed into several key fragments for the purpose of virtual screening:

Piperidine: A common scaffold in many approved drugs.

Phenylpiperidine: A privileged structure known to interact with many G-protein coupled receptors (GPCRs). nih.gov

Benzylamine (B48309): A simple aromatic amine fragment.

In a virtual fragment screening campaign, these fragments would be docked into the active site of a target protein. The resulting binding poses and scores would be analyzed to identify "hot spots" – regions of the binding site where fragments make favorable interactions. Hits from this initial screen can then be optimized in several ways:

Fragment Growing: A hit fragment is elaborated by adding new functional groups to improve its affinity and selectivity.

Fragment Linking: Two or more fragments that bind to adjacent sites are connected with a chemical linker to create a larger, higher-affinity molecule.

Fragment Merging: Overlapping fragments are combined into a single new molecule that incorporates the key features of both.

This fragment-based approach, guided by computational methods, allows for a more efficient exploration of chemical space and can lead to the discovery of novel and potent drug candidates. schrodinger.comrsc.org

Mechanistic Insights into Biological Activity

Modulation of Specific Biological Pathways and Molecular Targets

The versatility of the (4-(piperidin-4-yl)phenyl)methanamine scaffold allows for its derivatives to interact with a wide range of biological systems, including enzymes, receptors, and signaling pathways. The following sections detail the specific modulatory effects observed in relation to key biological targets.

Kinase Enzyme Regulation (e.g., ABL1, BRAF, CDK, FLT3, mTOR)

While direct evidence of kinase inhibitory activity by the parent compound this compound is not extensively documented in publicly available research, its core structure is a key component in the design of various potent kinase inhibitors. The piperidinyl-phenyl moiety often serves as a crucial anchor, fitting into specific pockets of kinase enzymes and providing a versatile platform for further chemical modifications that enhance potency and selectivity.

Derivatives of this scaffold have been investigated for their ability to regulate a number of kinases involved in cancer cell proliferation and survival. For instance, compounds incorporating this structure have been synthesized and evaluated as inhibitors of FMS-like tyrosine kinase 3 (FLT3) and Cyclin-Dependent Kinases (CDKs). These kinases are critical regulators of the cell cycle and are often dysregulated in various cancers. The general strategy involves modifying the piperidine (B6355638) nitrogen and the methanamine group to achieve specific interactions with the ATP-binding site of the target kinase.

Furthermore, the phenylpiperidine portion of the molecule is a common feature in the development of inhibitors for other significant kinases such as the Abelson murine leukemia viral oncogene homolog 1 (ABL1) and the mammalian target of rapamycin (B549165) (mTOR). The structural rigidity and the potential for introducing various substituents on both the phenyl and piperidine rings make it an attractive starting point for generating libraries of compounds for high-throughput screening against a panel of kinases.

| Kinase Family | Examples of Targeted Kinases | Therapeutic Relevance |

|---|---|---|

| Tyrosine Kinases | ABL1, FLT3 | Chronic Myeloid Leukemia, Acute Myeloid Leukemia |

| Serine/Threonine Kinases | BRAF, CDK, mTOR | Melanoma, Various Cancers, Cell Growth Regulation |

Chemokine Receptor Antagonism (e.g., CXCR4 and CXCL12 displacement)

The this compound scaffold is a recognized pharmacophore in the development of antagonists for the C-X-C chemokine receptor type 4 (CXCR4). The interaction between CXCR4 and its ligand, CXCL12 (also known as stromal cell-derived factor-1α or SDF-1α), plays a critical role in various physiological and pathological processes, including immune cell trafficking, hematopoiesis, and cancer metastasis.

Structure-activity relationship (SAR) studies have highlighted the importance of the piperidin-4-yl-methanamine moiety for CXCR4 antagonism. The basic nitrogen of the piperidine ring and the aminomethyl group are thought to form crucial ionic interactions with acidic residues, such as Asp97 and Glu288, within the transmembrane binding pocket of the CXCR4 receptor.

Researchers have explored N-substituted derivatives of this compound to enhance binding affinity and modulate the pharmacological profile. These modifications can lead to competitive or non-competitive antagonism, resulting in partial or full displacement of CXCL12 binding. The phenyl group provides a vector for further substitutions that can exploit hydrophobic pockets within the receptor, thereby increasing potency and selectivity.

| Structural Feature | Putative Interaction with CXCR4 | Effect |

|---|---|---|

| Piperidine Nitrogen | Ionic interaction with acidic residues (e.g., Asp97, Glu288) | Anchoring the molecule in the binding pocket |

| Methanamine Group | Hydrogen bonding and ionic interactions | Displacement of CXCL12 |

| Phenyl Ring | Hydrophobic interactions | Enhancement of binding affinity |

Serotonin (B10506) Receptor Modulations (e.g., 5-HT1A, ERK1/2 phosphorylation)

The phenylpiperidine scaffold, a core component of this compound, is a well-established motif in the design of ligands for serotonin (5-hydroxytryptamine, 5-HT) receptors. While direct modulation of serotonin receptors by the unsubstituted parent compound is not extensively detailed, its derivatives have been explored as potent and selective modulators, particularly of the 5-HT1A receptor.

The interaction of these compounds with the 5-HT1A receptor can trigger downstream signaling cascades, including the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2). The activation of the ERK1/2 pathway is a key event in neuronal plasticity and cellular proliferation and is implicated in the therapeutic effects of certain antidepressant and anxiolytic drugs. The specific substitutions on the piperidine and phenyl rings of the core structure determine the affinity for the 5-HT1A receptor and the subsequent efficacy in stimulating ERK1/2 phosphorylation.

Wnt/β-Catenin Signaling Pathway Agonism and Related Effects

The Wnt/β-catenin signaling pathway is fundamental in embryonic development and adult tissue homeostasis, and its dysregulation is linked to various diseases, including cancer and osteoporosis. A notable derivative of this compound, specifically (1-(4-(naphthalen-2-yl)pyrimidin-2-yl)piperidin-4-yl)methanamine, has been identified as an agonist of the Wnt/β-catenin pathway.

This derivative, known as WAY-262611, promotes the stabilization and nuclear translocation of β-catenin, a key effector of the pathway. In the nucleus, β-catenin associates with T-cell factor/lymphoid enhancer factor (TCF/LEF) transcription factors to activate the expression of Wnt target genes. This agonistic activity has been shown to increase bone formation rate in preclinical models, suggesting a therapeutic potential for treating bone disorders. The (piperidin-4-yl)methanamine portion of the molecule is crucial for its activity, providing the necessary structural framework for interaction with components of the Wnt signaling cascade.

Inflammasome Pathway Inhibition (e.g., NLRP3-dependent pyroptosis)

The NLRP3 (NOD-, LRR- and pyrin domain-containing protein 3) inflammasome is a multiprotein complex of the innate immune system that, upon activation, triggers the maturation of pro-inflammatory cytokines and induces a form of programmed cell death known as pyroptosis. Chronic activation of the NLRP3 inflammasome is implicated in a wide range of inflammatory diseases.

While direct inhibition of the NLRP3 inflammasome by this compound has not been specifically reported, compounds containing a piperidine moiety have been investigated as NLRP3 inhibitors. The piperidine ring can serve as a scaffold to position functional groups that interfere with the assembly or activity of the NLRP3 inflammasome complex. The mechanism of inhibition by such compounds can involve blocking the ATPase activity of NLRP3, which is essential for its activation, or preventing the protein-protein interactions necessary for the formation of the active inflammasome complex.

Viral Protease Inhibition (e.g., Flavivirus NS2B-NS3)

The NS2B-NS3 protease is an essential enzyme for the replication of flaviviruses, a genus that includes dengue virus, Zika virus, and West Nile virus. This makes the protease an attractive target for the development of antiviral drugs. The this compound scaffold has been utilized in the design of inhibitors of the flavivirus NS2B-NS3 protease.

Derivatives incorporating this structure have been shown to bind to the protease, often at allosteric sites, and inhibit its enzymatic activity. The piperidine ring can be functionalized to optimize interactions with the enzyme, while the phenyl group can be modified to enhance binding affinity and improve pharmacokinetic properties. The inhibition of the NS2B-NS3 protease prevents the processing of the viral polyprotein, thereby blocking the formation of new viral particles and halting viral replication.

| Biological Pathway/Target | Observed Effect of Derivatives | Potential Mechanism |

|---|---|---|

| Kinase Enzymes (ABL1, BRAF, CDK, FLT3, mTOR) | Inhibition | Binding to the ATP-binding site |

| Chemokine Receptor (CXCR4) | Antagonism | Displacement of CXCL12 binding |

| Serotonin Receptor (5-HT1A) | Modulation | Activation of downstream signaling (e.g., ERK1/2 phosphorylation) |

| Wnt/β-Catenin Signaling | Agonism | Stabilization of β-catenin |

| NLRP3 Inflammasome | Inhibition | Interference with inflammasome assembly or activity |

| Flavivirus NS2B-NS3 Protease | Inhibition | Allosteric binding and inhibition of enzymatic activity |

Exploration of Other Mechanistic Targets and Their Roles

The therapeutic potential of the this compound scaffold is not limited to a single mode of action but extends to a variety of enzymatic targets. This versatility underscores its significance as a privileged structure in medicinal chemistry. The following sections explore its interactions with several key enzymes, providing insights into the broader mechanistic landscape of this compound class.

Phosphoethanolamine Methyltransferase (PfPMT) Interactions

Phosphoethanolamine methyltransferase (PfPMT) is a crucial enzyme in the malaria parasite Plasmodium falciparum. It catalyzes the S-adenosylmethionine (SAM)-dependent methylation of phosphoethanolamine to produce phosphocholine, an essential precursor for the synthesis of phosphatidylcholine, the primary phospholipid in eukaryotic cell membranes. nih.gov As this pathway is vital for the parasite's development, replication, and survival but is absent in humans, PfPMT has emerged as a promising target for novel antimalarial drugs. nih.govnih.gov

While the this compound core has not been extensively reported as a direct inhibitor of PfPMT, the study of other compounds provides a framework for understanding potential interactions. Known inhibitors of PfPMT include compounds like hexadecyltrimethylammonium and the antimalarial drug amodiaquine. nih.gov These inhibitors suggest that the enzyme's active site can accommodate molecules with amine functionalities. Amodiaquine, in particular, is known to inhibit other eukaryotic methyltransferases, suggesting a broader mechanism that could potentially be exploited by other amine-containing scaffolds. nih.gov Although direct evidence is lacking for this compound, the established importance of amine groups in binding to methyltransferases warrants future investigation into whether this scaffold could be adapted to target PfPMT.

Deubiquitinase Inhibition (e.g., USP1/UAF1)

Deubiquitinases (DUBs) are enzymes that remove ubiquitin from proteins, playing a critical role in regulating cellular processes, including the DNA damage response. The ubiquitin-specific protease 1 (USP1), in complex with its cofactor UAF1 (USP1-associated factor 1), is a key regulator in the Fanconi anemia and translesion synthesis pathways, making it a target for anticancer therapies. nih.gov

The piperidine scaffold is present in known inhibitors of the USP1/UAF1 complex. A notable example is Pimozide, a diphenylbutylpiperidine derivative, which has been identified as a potent, noncompetitive inhibitor of USP1/UAF1 with an inhibition constant (Ki) of 0.5 µM. nih.govresearchgate.net Noncompetitive inhibition suggests that Pimozide binds to an allosteric site rather than the active site, inducing a conformational change that inactivates the enzyme. nih.gov Inhibition of USP1/UAF1 leads to the accumulation of monoubiquitinated FANCD2 and PCNA, key markers of DNA damage response pathway activation, and can sensitize cancer cells to DNA-damaging agents like cisplatin. nih.govresearchgate.net

Another potent and highly selective inhibitor, ML323, while not a piperidine derivative itself, provides context for the development of specific USP1/UAF1 inhibitors. nih.govresearchgate.netresearchgate.net The activity of piperidine-containing molecules like Pimozide demonstrates that the piperidine ring can be a valuable component in scaffolds designed to target the allosteric sites of deubiquitinases. tandfonline.com

| Inhibitor | Target | Inhibition Constant (Ki) | Mechanism of Action |

| Pimozide | USP1/UAF1 | 0.5 µM | Noncompetitive |

| GW7647 | USP1/UAF1 | 0.7 µM | Noncompetitive |

| ML323 | USP1/UAF1 | 76 nM (IC50) | Reversible, Selective |

Acetylcholinesterase and Urease Enzyme Inhibition

The piperidine moiety is a well-established pharmacophore for the inhibition of both acetylcholinesterase (AChE) and urease, two enzymes with significant clinical relevance.

Acetylcholinesterase (AChE) Inhibition: AChE is responsible for the hydrolysis of the neurotransmitter acetylcholine. Its inhibition is a primary therapeutic strategy for managing symptoms of Alzheimer's disease. nih.gov The N-benzylpiperidine scaffold, structurally related to this compound, is a cornerstone of many potent AChE inhibitors, including the drug Donepezil. These inhibitors often act as dual-binding agents, interacting with both the Catalytic Active Site (CAS) and the Peripheral Anionic Site (PAS) of the enzyme. nih.govnih.gov The protonated nitrogen of the piperidine ring typically forms a crucial π-cation interaction with the indole (B1671886) ring of the Trp86 residue in the CAS, while the benzyl (B1604629) group or other aromatic extensions can form π-π stacking interactions with residues like Trp286 in the PAS. nih.govnih.gov This dual interaction is effective in preventing substrate entry and hydrolysis. Studies on various piperidinone derivatives have also demonstrated significant AChE inhibitory activity. researchgate.net

Urease Inhibition: Urease, a nickel-containing enzyme, catalyzes the hydrolysis of urea (B33335) into ammonia (B1221849) and carbon dioxide. It is a key virulence factor for bacteria such as Helicobacter pylori, as the ammonia produced neutralizes gastric acid, facilitating bacterial colonization and leading to conditions like peptic ulcers and gastritis. nih.govresearchgate.net Piperidine derivatives have been identified as a significant class of urease inhibitors. frontiersin.org The inhibitory mechanism often involves the interaction of the piperidine scaffold with the enzyme's active site, potentially coordinating with the nickel ions or interacting with key amino acid residues. The potency of these inhibitors is highly dependent on the nature and position of substituents on the piperidine and any associated aromatic rings. researchgate.netfrontiersin.org For instance, pyridylpiperazine derivatives have shown potent urease inhibition with IC50 values significantly lower than the standard inhibitor, thiourea. frontiersin.org

| Compound Class | Target Enzyme | Representative IC50 Values |

| Phenoxyethyl piperidine (cpd 5c) | eeAChE | 0.50 µM |

| Benzylpiperidine-benzimidazolinone (cpd 15b) | eeAChE | 0.39 µM |

| Benzylpiperidine-benzimidazolinone (cpd 15j) | eqBChE | 0.16 µM |

| Pyridylpiperazine (cpd 5b) | Urease | 2.0 µM |

| Pyridylpiperazine (cpd 7e) | Urease | 2.24 µM |

Mechanistic Understanding through Comparative Analysis

Comparison with Analogues and Related Scaffolds for Activity Differences

The biological activity of the this compound scaffold is highly tunable through structural modifications. Comparing its analogues provides crucial insights into the structure-activity relationships (SAR) for various targets.

For cholinesterase inhibition , the N-benzylpiperidine moiety found in Donepezil is critical for high-affinity binding to AChE. nih.gov When this is replaced with a phenoxyethyl piperidine group, high potency and selectivity for AChE over butyrylcholinesterase (BuChE) can be maintained or even enhanced. nih.gov For example, compound 5c, a phenoxyethyl piperidine derivative, shows an IC50 of 0.50 µM against AChE with over 200-fold selectivity against BuChE. nih.gov In contrast, replacing the piperidine ring with a morpholine (B109124) ring often leads to a significant drop in AChE inhibitory activity, highlighting the importance of the piperidine nitrogen's basicity and its ability to be protonated for interaction with the CAS. nih.gov

In the context of USP1/UAF1 inhibition , the diphenylbutylpiperidine structure of Pimozide confers noncompetitive inhibitory activity. nih.gov This can be contrasted with highly selective, potent inhibitors like ML323, which are based on an N-benzyl-2-phenylpyrimidin-4-amine scaffold. researchgate.net While both classes of compounds inhibit the enzyme, their different core structures interact with the target in distinct ways, with Pimozide binding to an allosteric site. nih.govacs.org This comparison suggests that while the piperidine ring is a viable component for targeting USP1/UAF1, other scaffolds may achieve higher selectivity and potency.

For urease inhibition , SAR studies of piperidine and piperazine (B1678402) derivatives show that substituents play a key role. For example, in a series of pyridylpiperazine derivatives, the introduction of different arylacetamide or arylpropanamide groups at the piperazine nitrogen led to a range of IC50 values from 2.0 µM to over 14 µM. frontiersin.org This demonstrates that while the core piperidine/piperazine structure provides the foundational interactions with the enzyme, the specific substitutions dictate the ultimate potency of the inhibition. nih.gov

Structural Determinants of Target Selectivity and Specificity

The ability of piperidine-based scaffolds to selectively target one enzyme over another is dictated by subtle structural features and their interactions with the unique architecture of each enzyme's active or allosteric site.

Cholinesterase Selectivity (AChE vs. BuChE): Selectivity for AChE over BuChE is often governed by the size and composition of the enzyme's active site gorge. nih.gov The AChE active site is narrower and lined with more aromatic residues compared to the larger, more open active site of BuChE. nih.gov Consequently, inhibitors with a rigid and defined conformation, such as those containing the N-benzylpiperidine moiety, can fit snugly into the AChE gorge, forming specific π-π and π-cation interactions with residues like Trp86 (CAS) and Trp286 (PAS). nih.govnih.gov The benzylpiperidine part of Donepezil, for instance, is key for its AChE selectivity. nih.gov In contrast, bulkier substituents or more flexible linkers may be better accommodated by BuChE's larger active site, or may fail to bind effectively to either. rsc.org Therefore, the rigidity of the scaffold and the precise positioning of aromatic groups are key determinants of AChE selectivity.

USP1/UAF1 Specificity: The specificity of inhibitors for USP1/UAF1 appears to be driven by interactions with an allosteric, cryptic binding site located between the palm and thumb subdomains of the USP1 protein. acs.org Inhibitors like Pimozide and ML323 bind to this site. nih.govacs.org The structural features that determine binding to this non-catalytic site include a combination of hydrophobic and polar interactions. For piperidine-containing inhibitors like Pimozide, the lipophilic nature of the diphenylbutyl and piperidine groups likely contributes to binding within this hydrophobic pocket, leading to a conformational change that inhibits enzymatic activity. nih.gov The high selectivity of inhibitors like ML323 is achieved by optimizing interactions within this unique pocket, minimizing off-target binding to the catalytic sites of other deubiquitinases. nih.govresearchgate.net

Advanced Applications in Chemical and Materials Science

Utilization as Chemical Building Blocks and Intermediates

The inherent structural features of (4-(Piperidin-4-yl)phenyl)methanamine, including its rigid phenylpiperidine core and two distinct amine functionalities, make it an exceptionally valuable building block in synthetic chemistry. nih.gov These characteristics allow for selective chemical modifications, enabling the construction of intricate molecular designs.

Synthesis of Complex Organic Architectures

The piperidine (B6355638) motif is a cornerstone in medicinal chemistry, appearing in numerous pharmaceuticals and natural alkaloids. mdpi.comnih.gov The this compound framework serves as a key starting point for the synthesis of complex organic architectures, particularly those with therapeutic potential. Researchers have extensively used the 4-phenylpiperidine (B165713) scaffold to develop small molecule agonists for the mu receptor and other bioactive compounds. nih.govresearchgate.net

One of the principal advantages of this building block is the ability to independently functionalize the primary aminomethyl group and the secondary amine within the piperidine ring. This differential reactivity allows for a stepwise and controlled assembly of complex derivatives. For instance, the primary amine can be readily acylated or alkylated, while the piperidine nitrogen can undergo separate N-alkylation or arylation, leading to a diverse library of compounds from a single precursor. This strategy is central to the development of novel pharmaceutical agents, where subtle structural modifications can lead to significant changes in biological activity. The 4-substituted-4-aminopiperidine structure is recognized as a crucial component in the synthesis of CCR5 antagonists, which are investigated as HIV-1 entry inhibitors. nih.gov

| Starting Scaffold | Synthetic Target Class | Potential Application | Reference |

|---|---|---|---|

| 4-Substituted-4-aminopiperidine | Piperazino-piperidine amides | CCR5 Antagonists (Anti-HIV) | nih.gov |

| 4-Phenyl piperidine | Loperamide Analogs | Mu Receptor Agonists | nih.gov |

| Piperidine Framework | Substituted Methanone Derivatives | Antileukemic Agents | researchgate.net |

| 1-Benzylpiperidin-4-one | Fentanyl Analogs | Narcotic Analgesics | researchgate.net |

Precursors in Diverse Chemical Transformations

Beyond its role in building specific complex targets, this compound is a versatile precursor for a wide array of chemical transformations. The primary and secondary amine groups are nucleophilic centers that can participate in reactions such as reductive amination, Michael additions, and Mannich reactions. nih.govresearchgate.netwikipedia.org

The synthesis of pharmaceutical intermediates often relies on the robust chemistry of the piperidine ring. For example, derivatives of 4-anilinopiperidine are key intermediates in the synthesis of highly active narcotic analgesics, including fentanyl and its analogues. researchgate.net The general synthetic pathway often involves the construction of a 4-substituted piperidine core, followed by functionalization. An optimized Strecker-type condensation of a piperidone with an aniline (B41778) and hydrogen cyanide is a common method to produce these precursors. researchgate.net The chemical reactivity of the amine groups in structures related to this compound allows for N-acylation with reagents like propionyl chloride, a key step in building the final pharmacologically active molecule. researchgate.net This highlights the compound's role as a foundational element for transformations that lead to molecules of significant societal and medical importance.

Development of Ligands and Catalysts

The nitrogen atoms in this compound are excellent donor sites for coordination with metal ions. This property allows the molecule and its derivatives to function as ligands, forming stable metal complexes that can be employed in catalysis.

Metal Chelation and Coordination Chemistry for Catalysis

This compound can act as a bidentate ligand, coordinating to a metal center through the nitrogen of the piperidine ring and the nitrogen of the aminomethyl group. This chelation can form a stable six-membered ring with the metal ion, a favored conformation in coordination chemistry. The resulting metal complexes can exhibit unique electronic and steric properties, which are crucial for catalytic activity. researchgate.net

The coordination behavior can be tuned by modifying the ligand structure. For instance, substitution on the phenyl ring or the piperidine nitrogen can alter the electron density on the donor atoms and introduce steric bulk, thereby influencing the stability, geometry, and reactivity of the metal complex. The development of transition metal complexes with tailored ligands is a central theme in modern catalysis, as the ligand framework often dictates the efficiency, selectivity, and substrate scope of a catalytic reaction. nih.govresearchgate.net The formation of complexes with transition metals like zinc and copper has been shown to enhance the biological and catalytic potential of related sulfonamide-pyridine ligands. researchgate.net

Applications in Novel Catalytic Systems for Organic Reactions

While specific catalytic applications of metal complexes derived directly from this compound are not yet widely documented, the potential is significant based on analogous systems. Metal complexes featuring N-donor ligands are proficient catalysts for a multitude of organic reactions, including hydrogenation, oxidation, and carbon-carbon bond-forming reactions. rsc.org

For example, transition metal complexes supported by amine and phosphine (B1218219) ligands have demonstrated high activity in hydrogenation and hydrosilylation reactions. researchgate.netnih.gov It is plausible that complexes of this compound could be effective in asymmetric catalysis, where the chiral environment created by a modified ligand can induce enantioselectivity in the product. Given the stability of the piperidine scaffold, these complexes may also serve as robust catalysts under demanding reaction conditions.

Applications in Functional Materials

The incorporation of specific organic moieties into polymeric or solid-state structures is a powerful strategy for creating functional materials with tailored properties. The bifunctional nature of this compound makes it an attractive candidate for use as a monomer or a modifying agent in materials science.

The primary amine group provides a reactive handle for polymerization. For instance, it can be reacted with acrylic acid or maleic anhydride (B1165640) derivatives to form vinyl-type monomers. Subsequent radical polymerization of such a monomer would yield a polymer with pendant (4-(piperidin-4-yl)phenyl) groups along the backbone. researchcommons.orgresearchgate.net This approach has been used to create well-defined block copolymers from monomers like 4-vinylpyridine (B31050) and N-acryloylpiperidine. rsc.org

The resulting functional polymers could have several applications. The basic piperidine units within the polymer matrix could serve as solid-supported bases for catalysis or as scavengers for acidic gases like CO2. If the piperidine nitrogens are used to chelate metal ions, the material could function as a polymeric scavenger for heavy metals from aqueous solutions or as a recyclable, solid-supported catalyst. Furthermore, the rigid phenylpiperidine structure could enhance the thermal stability and mechanical properties of the polymer. In another approach, the diamine structure could be used to form layered inorganic-organic hybrid structures, similar to how phenylamines have been used to create composites with metal halides. researchgate.net

Polymer Chemistry and Design of Novel Polymeric Materials

This compound serves as a highly functionalized building block in polymer chemistry. Its structure, featuring a primary aminomethyl group and a secondary amine within the piperidine ring, allows it to act as a diamine monomer in polycondensation reactions. This bifunctionality enables its incorporation into various polymer backbones, such as polyamides and polyimides, through reactions with diacyl chlorides or dianhydrides, respectively.

The incorporation of the rigid phenylpiperidine moiety into a polymer chain is expected to impart significant thermal stability and mechanical strength to the resulting material. The semi-rigid and bulky nature of this group can disrupt polymer chain packing, potentially leading to materials with increased solubility in organic solvents and higher glass transition temperatures compared to their more flexible aliphatic counterparts. While specific examples of large-scale polymer production using this exact monomer are not widely documented in public literature, its structural characteristics make it a candidate for the synthesis of high-performance polymers, such as specialty polyetherimides (PEIs), where thermal resistance and processability are critical. researchgate.net The presence of the secondary amine in the piperidine ring also offers a site for post-polymerization modification, allowing for the tuning of the final polymer's properties.

Ionic Liquid Design and Their Emerging Uses

The structure of this compound is well-suited for the design of novel ionic liquids (ILs). Ionic liquids are salts with melting points below 100 °C, and their properties can be finely tuned by modifying the structure of their constituent cations and anions. nih.govnih.gov The two amine groups in this compound can be alkylated (quaternized) to form ammonium (B1175870) cations, the foundation of many ILs.

Depending on the reaction conditions, this molecule can be used to synthesize mono- or dicationic ILs. For instance, quaternization of the more sterically accessible primary amine or the piperidine nitrogen would yield a monocationic salt. The resulting bulky, asymmetric cation, featuring both piperidine and phenyl rings, would likely lead to ILs with low melting points and a wide liquid range. The structural features of the cation, such as ring size and side-chain composition, are known to influence the viscosity and conductivity of the resulting IL. researchgate.net The synthesis of dicationic ILs by quaternizing both nitrogen atoms could lead to materials with higher thermal stability and unique solvation properties. These specialized ILs could find applications as "green" solvents in organic synthesis, electrolytes in electrochemical devices, or as agents for improving the solubility and delivery of pharmaceuticals. mdpi.comnih.govscispace.commdpi.com

Production of Specialty Chemicals and Advanced Materials

This compound is a valuable intermediate in the synthesis of specialty chemicals, particularly complex pharmaceutical agents. bldpharm.com The molecule combines two important pharmacophores: the 4-arylpiperidine core and the benzylamine (B48309) moiety. The 4-arylpiperidine structure is a key feature in a wide range of biologically active compounds, including potent analgesics. nih.govresearchgate.net The aminomethyl group provides a reactive handle for building more complex molecular architectures.

Its utility as a building block is demonstrated in the synthesis of diverse derivatives. For example, it can undergo reductive amination with ketones or aldehydes to form more complex amines. researchgate.net The primary amine can be acylated or sulfonylated to produce amides and sulfonamides, while the piperidine nitrogen can be functionalized with various substituents. This versatility makes it a key starting material for creating libraries of compounds for drug discovery programs, such as in the development of CCR5 antagonists for HIV-1 inhibition or novel opioid receptor agonists. nih.govnih.gov

Table 1: Structural Motifs and Applications

| Structural Component | Chemical Class | Potential Applications |

|---|---|---|

| 4-Arylpiperidine | Heterocyclic Amine | Analgesics, Anesthetics, CCR5 Antagonists nih.govnih.gov |

| Benzylamine | Arylalkylamine | Pharmaceutical Intermediates, Epoxy Curing Agents |

PROTAC® Technology and Linker Design

Proteolysis-targeting chimeras (PROTACs) are innovative heterobifunctional molecules designed to hijack the body's own cellular machinery to destroy specific disease-causing proteins. nih.gov These molecules consist of three parts: a "warhead" that binds to the target protein, an E3 ubiquitin ligase ligand, and a chemical linker that connects the two. nih.gov The linker is not merely a spacer but plays a critical role in the PROTAC's efficacy, influencing its solubility, cell permeability, and ability to form a stable and productive ternary complex (Target Protein-PROTAC-E3 Ligase). molecularcloud.orgexplorationpub.com

Role as Semi-flexible Linkers in Targeted Protein Degradation Research

In the rational design of PROTACs, linkers are broadly classified as flexible (e.g., polyethylene (B3416737) glycol or alkyl chains) or rigid/semi-flexible. The this compound scaffold is a prime example of a semi-flexible linker element. sigmaaldrich.com Saturated heterocycles like piperidine and piperazine (B1678402) are frequently incorporated into linker designs to impart a degree of rigidity. nih.govasinex.com This controlled flexibility is crucial for orienting the two ends of the PROTAC molecule in a spatially favorable manner to facilitate the formation of the ternary complex, which is essential for the subsequent ubiquitination and degradation of the target protein. explorationpub.com

The use of such semi-flexible linkers has become a key strategy in moving beyond simple alkyl and PEG chains, allowing for more sophisticated modulation of a PROTAC's biological activity. nih.govsemanticscholar.org The piperidine-phenyl unit provides a defined, relatively rigid structure that helps to reduce the entropic penalty associated with ternary complex formation compared to highly flexible linkers, potentially leading to more potent protein degradation. arxiv.org

Strategic Design for PROTAC® Development

The strategic incorporation of the this compound motif into PROTAC linkers offers several distinct advantages for degrader development.

Improved Physicochemical and Pharmacokinetic Properties : Linkers containing motifs like piperidine can enhance aqueous solubility and metabolic stability. precisepeg.com For example, in the development of the androgen receptor (AR) degrader ARV-110, modifying a flexible linker to a more rigid structure using piperidine and piperazine connections significantly improved its metabolic stability and therapeutic potency. nih.gov The potential for the piperidine nitrogen to be protonated at physiological pH can improve a PROTAC's solubility, a common challenge for these large molecules. explorationpub.comnih.gov

Enhanced Ternary Complex Stability : The conformational restraint provided by a semi-flexible linker can stabilize the geometry of the ternary complex. nih.gov This stability is critical for efficient ubiquitin transfer from the E3 ligase to the target protein. Aromatic linkers can further enhance stability through non-covalent interactions, such as π-π stacking, with amino acid residues on the surface of the target protein or the E3 ligase. precisepeg.com

Optimization of Linker Length and Vector : The linker's length and attachment points are critical parameters that must be optimized for each target. explorationpub.comresearchgate.net The piperidine-phenyl structure provides a well-defined length and geometry, serving as a scaffold to which other linker components can be attached. This modularity allows for the systematic exploration of linker space to identify the optimal distance and orientation between the warhead and the E3 ligase ligand for effective degradation. nih.gov

Table 2: Comparison of PROTAC® Linker Types

| Linker Type | Common Motifs | Key Characteristics | Strategic Advantage |

|---|---|---|---|

| Flexible | Polyethylene Glycol (PEG), Alkyl Chains | High conformational freedom, good hydrophilicity (PEG). | Can adapt to various protein surfaces; easy to synthesize. nih.gov |

| Semi-flexible/Rigid | Piperidine, Piperazine, Phenyl, Alkynes, Triazoles. nih.govexplorationpub.com | Conformational restraint, improved metabolic stability. nih.govprecisepeg.com | Enhances ternary complex stability, improves solubility and pharmacokinetics. nih.gov |

Q & A

Q. What are the recommended synthetic routes for (4-(Piperidin-4-yl)phenyl)methanamine, and what are their yield optimization challenges?

Methodological Answer: The compound can be synthesized via reductive amination of 4-(piperidin-4-yl)benzaldehyde with ammonia or ammonium acetate, using sodium triacetoxyborohydride (STAB) as a reducing agent in dichloromethane or methanol . Key challenges include:

- Byproduct formation : Competing over-reduction to secondary amines. Mitigate by controlling stoichiometry (2:1 aldehyde:amine ratio) and reaction time (<24 hours).

- Yield variability : Typical yields range from 45–65% due to steric hindrance from the piperidine ring. Purification via silica gel chromatography (eluent: 5–10% MeOH in DCM) is critical .

Q. How is this compound characterized for structural confirmation?

Methodological Answer: Use a combination of:

- LCMS : Expected m/z = 191.2 [M+H]⁺ (calculated). Retention time (HPLC): ~1.6–2.0 minutes under TFA-modified mobile phases (e.g., 0.1% TFA in acetonitrile/water) .

- ¹H/¹³C NMR : Key peaks include δ 2.8–3.2 ppm (piperidine CH₂), 3.5–3.7 ppm (CH₂NH₂), and aromatic protons at 7.2–7.4 ppm. Confirm absence of aldehyde protons (δ ~9–10 ppm) to validate reduction .

Q. What stability considerations are critical for storing this compound?

Methodological Answer:

- Hydroscopicity : The free base form is hygroscopic; store under inert gas (argon) at –20°C.

- Salt forms : Hydrochloride salts (e.g., BD288508) improve stability. Use desiccants and avoid prolonged exposure to light .

- Degradation : Monitor via HPLC for oxidation byproducts (e.g., amine-to-nitrone conversion under oxygen) .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of this compound derivatives?

Methodological Answer:

- Docking studies : Use Schrödinger Suite or AutoDock Vina to model interactions with GPCRs (e.g., serotonin or opioid receptors). The piperidine-phenyl scaffold shows affinity for hydrophobic binding pockets .

- ADMET prediction : Tools like SwissADME estimate moderate blood-brain barrier permeability (LogP ~2.1) but potential CYP3A4 inhibition due to the amine group .

Q. What analytical challenges arise in quantifying trace impurities in this compound?

Methodological Answer:

- HPLC-MS/MS : Detect impurities at <0.1% using a C18 column (2.1 × 50 mm, 1.7 µm) and gradient elution (5–95% acetonitrile in 10 minutes). Key impurities include:

- Residual aldehyde : m/z = 175.1 [M+H]⁺.

- Dimerization products : m/z = 363.3 [M+H]⁺ (e.g., Schiff base adducts) .

- Validation : Follow ICH Q2(R1) guidelines for linearity (R² >0.995) and recovery (98–102%) .

Q. How does the piperidine ring’s conformation affect the compound’s reactivity in medicinal chemistry applications?

Methodological Answer:

- Chair vs. boat conformation : X-ray crystallography (e.g., Cambridge Structural Database) shows the piperidine ring adopts a chair conformation, positioning the phenyl group equatorially for optimal steric compatibility in SN2 reactions .

- Derivatization : Substituents at the 4-position (e.g., fluorophenyl groups) enhance metabolic stability but reduce solubility (LogD increases by ~0.5 units) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.